

physical and chemical properties of dimethyl furan-2,5-dicarboxylate

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Compound of Interest

Compound Name: *Dimethyl furan-2,5-dicarboxylate*

Cat. No.: *B1347140*

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An In-depth Technical Guide to Dimethyl Furan-2,5-dicarboxylate

Introduction: **Dimethyl furan-2,5-dicarboxylate** (DMFD), with the chemical formula $C_8H_8O_5$, is an organic compound derived from furan.[1][2] It serves as a significant bio-based building block in the synthesis of various materials, including biodegradable polymers, pharmaceuticals, and specialty chemicals.[1][3][4] Its structure, featuring a furan ring with two methyl ester functional groups, imparts unique reactivity and thermal stability, making it a valuable intermediate for researchers and drug development professionals.[4] This guide provides a comprehensive overview of its core physical and chemical properties, experimental protocols for its synthesis and analysis, and a visualization of its synthetic pathway.

Physical and Chemical Properties

The physical and chemical characteristics of **Dimethyl Furan-2,5-dicarboxylate** are summarized below. This data is essential for its handling, storage, and application in various experimental settings.

Property	Value
Molecular Formula	C ₈ H ₈ O ₅ [2][3]
Molecular Weight	184.15 g/mol [3][5]
Appearance	White to off-white crystalline powder[3][6]
Melting Point	106 - 114 °C[3][6][7][8][9]
Boiling Point	~278.08 °C (estimate)[7]
Density	~1.38 g/cm ³ (estimate)[7]
Flash Point	117.6 °C[9]
Solubility	Soluble in organic solvents[4]
Storage Temperature	0 - 8 °C[3][7]
CAS Number	4282-32-0[2][3]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of **Dimethyl Furan-2,5-dicarboxylate**.

¹ H NMR (400 MHz, Acetone-d ₆)	δ (ppm) = 3.88 (s, 6H), 7.30 (s, 2H)[10]
¹³ C NMR (100 MHz, Acetone-d ₆)	δ (ppm) = 52.55, 119.26, 147.51, 158.82[10]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **Dimethyl Furan-2,5-dicarboxylate** are provided below.

Synthesis via Esterification of 2,5-Furandicarboxylic Acid

This protocol describes a common method for synthesizing **Dimethyl Furan-2,5-dicarboxylate** from 2,5-Furandicarboxylic acid (FDCA).

Materials and Equipment:

- 2,5-Furandicarboxylic acid (FDCA)
- Dimethyl carbonate
- N,N-dimethylformamide (DMF)
- Lithium carbonate
- Tetramethylammonium bromide
- 500ml three-necked flask
- Magnetic stirrer
- Oil bath
- High-Performance Liquid Chromatography (HPLC) system

Procedure:

- Add 15 ml of N,N-dimethylformamide to a 500ml three-necked flask to act as the solvent.[\[11\]](#)
- To the flask, add 465 mg (3 mmol) of 2,5-furandicarboxylic acid, 1.35 g (15 mmol) of dimethyl carbonate, 0.3 mmol of Lithium carbonate, and 1 mmol of tetramethylammonium bromide.
[\[11\]](#)
- Heat the mixture in an oil bath, raising the temperature to 150°C within 30 minutes.[\[11\]](#)
- Maintain the reaction at this temperature for 10 hours under continuous magnetic stirring (600 r/min).[\[11\]](#)
- After the reaction is complete, allow the mixture to stand.[\[11\]](#)
- The supernatant is then analyzed to determine the yield of dimethyl 2,5-furandicarboxylate.
[\[11\]](#)

Characterization by High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity and quantify the yield of the synthesized product.

Instrumentation and Conditions:

- HPLC System: Agilent 1200 or equivalent[11]
- Column: Agilent ZORBAX Eclipse XDB C18[11]
- Mobile Phase: A 50:50 mixture of Methanol (CH_3OH) and Water (H_2O)[11]
- Flow Rate: 1.0 ml/min[11]
- Column Temperature: 30°C[11]
- Detection Wavelength: 270 nm[11]

Procedure:

- Prepare a sample of the reaction supernatant for analysis.
- Inject the sample into the HPLC system.
- Run the analysis under the specified conditions.
- Calculate the yield and purity of dimethyl 2,5-furandicarboxylate based on the resulting chromatogram.[11]

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is employed to confirm the chemical structure of the final product.

Instrumentation and Conditions:

- NMR Spectrometer: 400 MHz spectrometer or equivalent

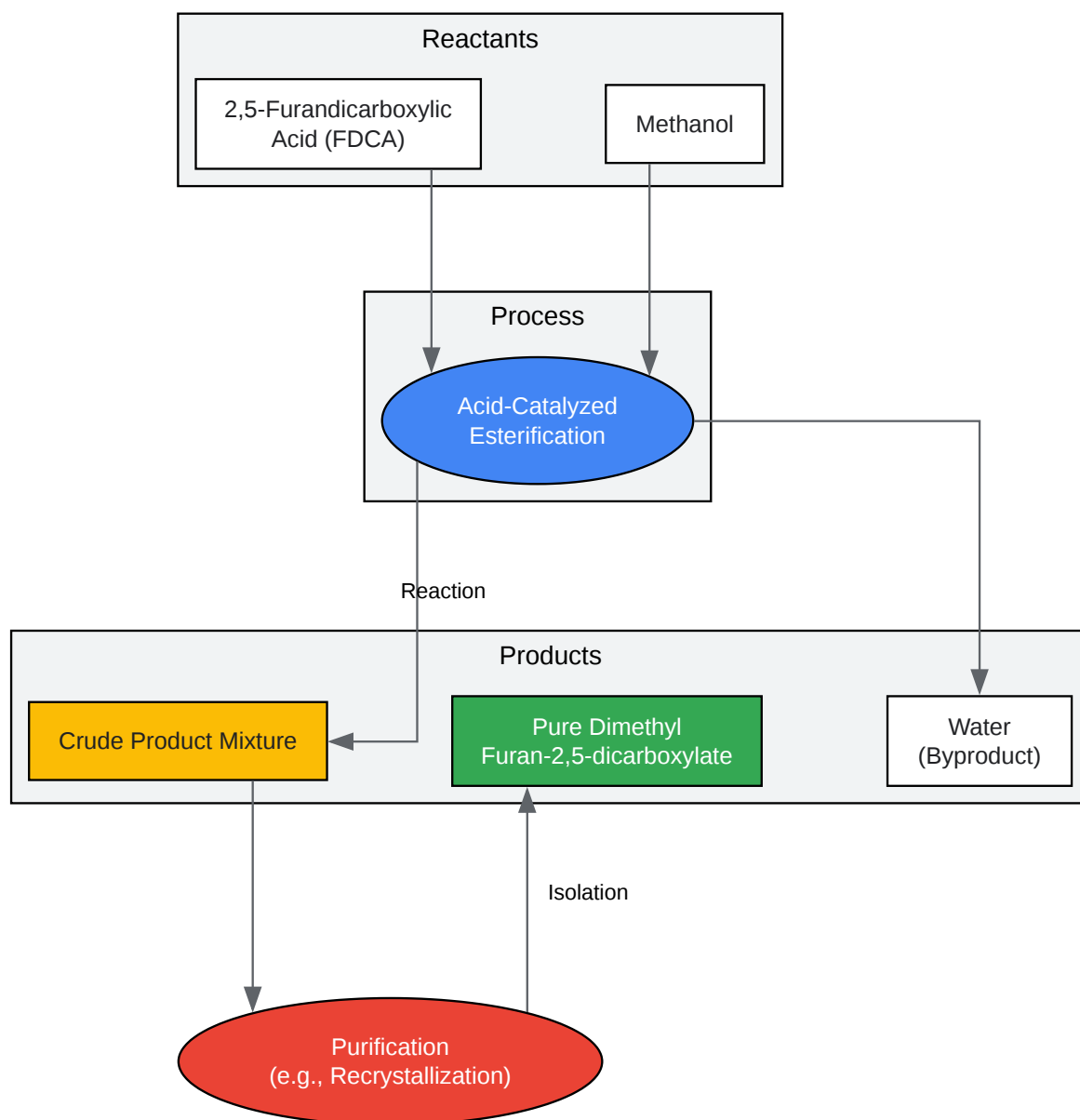
- Solvent: Deuterated acetone (Acetone-d₆) or Deuterated chloroform (CDCl₃)[8][10]
- Analysis: ¹H NMR and ¹³C NMR spectra are acquired.

Procedure:

- Dissolve a small sample of the purified product in the chosen deuterated solvent.
- Transfer the solution to an NMR tube.
- Acquire the ¹H and ¹³C NMR spectra.
- Process the spectra and compare the chemical shifts (δ) with known values for **dimethyl furan-2,5-dicarboxylate** to confirm its identity.[8][10]

Mandatory Visualizations

The following diagram illustrates a generalized workflow for the synthesis and purification of **Dimethyl Furan-2,5-dicarboxylate**.



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